2-Mes-ADP

Übersicht

Beschreibung

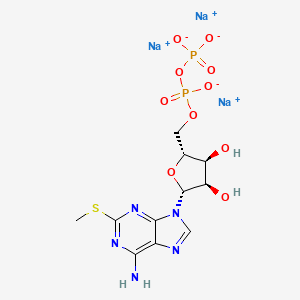

2-Mes-ADP, also known as 2-Methylthio-ADP, is an analogue of adenosine diphosphate (ADP) where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a potent purinergic agonist of P2Y1, P2Y12, and P2Y13 receptors .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, this compound has been found to inhibit ADP-dependent platelet aggregation, antagonize ADP-mediated inhibition of adenylyl cyclase, and compete with the binding of this compound . Furthermore, the nucleoside metabolite 2-methylthioadenosine was identified, suggesting rapid dephosphorylation via 2-Mes-AMP .

Molecular Structure Analysis

The molecular formula of this compound is C11H14N5Na3O10P2S . It has an exact mass of 538.96 and a molecular weight of 539.230 . The molecule contains a morpholine moiety . Molecular dynamics simulations revealed that ADP can undergo conformational rearrangements within the CD39 active site that were not seen with UDP or this compound .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found to display substrate inhibition in a substrate-specific manner . The nucleotide base is an important determinant of substrate inhibition .

Physical and Chemical Properties Analysis

This compound is a crystallized or lyophilized solid . It is soluble in DMSO . The elemental analysis of this compound is as follows: C, 24.50; H, 2.62; N, 12.99; Na, 12.79; O, 29.67; P, 11.49; S, 5.95 .

Wissenschaftliche Forschungsanwendungen

Untersuchung von P2Y-Rezeptoren auf Blutplättchen und Zelllinien

2-Mes-ADP, auch bekannt als 2-Methylthio-ADP (2MeS-ADP), wurde zur Untersuchung von ADP-Rezeptoren auf Blutplättchen verwendet {svg_1}. Diese Technik wurde erstmals von MacFarlane et al. im Jahr 1983 {svg_2} entwickelt. Die Verwendung von radioaktivem this compound ermöglicht die Untersuchung der Bindung von ADP-Analoga an den Rezeptor, der die Anhäufung von zyklischem AMP in intakten Blutplättchen hemmt {svg_3}.

Rolle bei der Aktivierung von Blutplättchen

This compound spielt eine entscheidende Rolle bei der Aktivierung von Blutplättchen {svg_4}. Die Blockierung von P2Y12, einem G-Protein-gekoppelten Rezeptor, der bei ADP-Bindung aktiviert wird, wurde als therapeutische Strategie zur Hemmung der Thrombozytenaggregation bei Patienten mit Herz-Kreislauf-Erkrankungen eingesetzt {svg_5}.

Expression in Zellen des Immunsystems

This compound wird nicht nur in Blutplättchen und Mikroglia, sondern auch in anderen Zellen des Immunsystems wie Monozyten, dendritischen Zellen und T-Lymphozyten exprimiert {svg_6}. Dies hat zu Untersuchungen geführt, ob Therapien, die auf P2Y12 abzielen, auch entzündliche Erkrankungen lindern könnten {svg_7}.

Potenzielle therapeutische Anwendungen

Es wurden Studien durchgeführt, um zu untersuchen, ob Therapien, die auf P2Y12 abzielen, entzündliche Erkrankungen wie Sepsis, rheumatoide Arthritis, Neuroinflammation, Krebs, COVID-19, Atherosklerose und diabetesbedingte Entzündungen bei Tiermodellen und menschlichen Probanden lindern könnten {svg_8}.

Rolle bei der Zellmigration

This compound wurde in die Zellmigration verwickelt {svg_9}. Zum Beispiel wurde die Migration in P2Y12-defizienten Maus-Zellen im Vergleich zu Wildtyp-Zellen signifikant gehemmt {svg_10}.

Metabolismus von this compound

Der vorherrschende Metabolismusweg für this compound ist die Dephosphorylierung zu den resultierenden dephosphorylierten Nukleosidmetaboliten {svg_11}. Dies deutet auf eine schnelle Dephosphorylierung über 2-Mes-AMP hin {svg_12}.

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Methylthioadenosine-5’-diphosphate plays a crucial role in biochemical reactions as a potent agonist of P2Y1, P2Y12, and P2Y13 receptors . It induces platelet aggregation and shape change, and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The interaction of 2-Methylthioadenosine-5’-diphosphate with these receptors is characterized by high affinity and specificity, with EC50 values of 19 nM for human P2Y13, 6.2 nM for mouse P2Y13, and 5 nM for human P2Y12 . These interactions are critical for the regulation of various cellular functions, including platelet aggregation and immune responses.

Cellular Effects

2-Methylthioadenosine-5’-diphosphate has profound effects on various cell types and cellular processes. It enhances motor recovery after acute spinal cord injury by promoting neuronal regeneration and axonal myelination . Additionally, it influences gene expression related to neuronal apoptosis, immune response, synaptic transmission, cell cycle, and angiogenesis . The compound also affects T cell activation by suppressing the release of cytokines such as IL-2, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, 2-Methylthioadenosine-5’-diphosphate exerts its effects through binding interactions with P2Y receptors, leading to the activation of downstream signaling pathways . It alters gene expression by modulating the Wnt signaling pathway, which is crucial for neuronal apoptosis and myelination . The compound also induces phosphorylation of key proteins involved in cellular signaling, thereby influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylthioadenosine-5’-diphosphate change over time. The compound is relatively stable when stored frozen in aqueous solution at -20°C, with -80°C recommended for maintaining its original high quality . Over time, it promotes motor function recovery and neuronal regeneration in spinal cord injury models, with significant improvements observed at 2 and 6 weeks post-injury . The stability and degradation of 2-Methylthioadenosine-5’-diphosphate are critical for its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Methylthioadenosine-5’-diphosphate vary with different dosages in animal models. At lower doses, it effectively promotes motor recovery and neuronal regeneration without significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited . The dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-Methylthioadenosine-5’-diphosphate is involved in metabolic pathways related to purinergic signaling. It undergoes rapid dephosphorylation to its nucleoside metabolite, 2-methylthioadenosine, which acts as an agonist at adenosine receptors . This metabolic conversion is crucial for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-Methylthioadenosine-5’-diphosphate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are essential for its biological effects. The compound’s distribution is also affected by its stability and degradation in vivo .

Subcellular Localization

2-Methylthioadenosine-5’-diphosphate exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its activity and function are influenced by this localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles. This subcellular distribution is critical for its role in cellular signaling and function.

Eigenschaften

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGCIHMNWOBSU-MSQVLRTGSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na3O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017431 | |

| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475193-31-8 | |

| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of 2-MeS-ADP and what are its downstream effects?

A1: this compound primarily targets the P2Y1 receptor, a G protein-coupled receptor found on platelets and other cell types [, , ]. Binding of this compound to the P2Y1 receptor activates phospholipase C, leading to the mobilization of intracellular calcium, activation of protein kinase C, and ultimately platelet shape change and aggregation [, , , , ].

Q2: How does this compound compare to ADP in terms of potency and selectivity for the P2Y1 receptor?

A2: this compound is a more potent agonist of the P2Y1 receptor compared to ADP [, ]. This increased potency is likely due to structural modifications in this compound, which enhance its binding affinity for the receptor [, ].

Q3: What is the role of this compound in studying platelet activation pathways?

A4: Due to its potency and selectivity, this compound is a valuable tool for investigating P2Y1 receptor-mediated signaling pathways in platelets and other cell types [, ]. It allows researchers to dissect the specific roles of P2Y1 activation in various cellular processes, including platelet aggregation, granule secretion, and intracellular signaling cascades [, ].

Q4: Can this compound be used to study the effects of P2Y1 receptor antagonists?

A5: Yes, this compound can be used to assess the efficacy and potency of P2Y1 receptor antagonists [, ]. By measuring the inhibition of this compound-induced platelet aggregation or other cellular responses, researchers can evaluate the ability of potential therapeutic agents to block P2Y1 receptor activation [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C11H18N5O10P2S and a molecular weight of 465.32 g/mol.

Q6: How do structural modifications of this compound affect its activity and potency?

A7: Studies exploring analogues of this compound have shown that modifications to the ribose moiety, phosphate groups, and the 2-position substituent can significantly impact its activity and potency []. For example, the addition of bulky groups or changes in stereochemistry can alter the binding affinity and agonist/antagonist profile of the compound [, ].

Q7: What is the stability of this compound under various conditions?

A8: this compound is relatively stable in aqueous solutions at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions []. Formulation strategies to improve stability may involve adjusting pH, using stabilizing agents, or developing alternative delivery systems [].

Q8: What analytical methods are used to characterize and quantify this compound?

A9: Common analytical techniques for studying this compound include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural characterization, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)